molecular formula C11H9NO2 B011324 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 101382-53-0

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B011324
CAS No.: 101382-53-0
M. Wt: 187.19 g/mol
InChI Key: ULNTVPBXVATJMS-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound with a quinoline backbone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aldehyde group and a quinoline ring system makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-methylquinoline-3-carbaldehyde: Similar structure but with a hydroxyl group instead of an oxo group.

    6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Oxidized form of the aldehyde compound.

    6-Methyl-2-oxo-1,2-dihydroquinoline-3-methanol: Reduced form of the aldehyde compound.

Uniqueness

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential as a pharmacophore make it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

6-methyl-2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNTVPBXVATJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358628
Record name 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101382-53-0
Record name 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Customer
Q & A

Q1: How do the Cu(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones interact with tumor cells, and what are the downstream effects?

A1: While the exact mechanism of action is still under investigation, the research suggests that the cytotoxic activity of these complexes, particularly complexes 2 and 3, is related to their high cellular uptake []. Transmission electron microscopy (TEM) imaging provided preliminary insights into the biological activity of these copper complexes within the cells []. Further research is needed to elucidate the specific cellular targets and downstream effects of these complexes.

Q2: What is the impact of different N-4 substituents on the thiosemicarbazone moiety on the biological activity of the Cu(II) complexes?

A2: The study synthesized and characterized three different Cu(II) complexes with varying N-4 substituents on the thiosemicarbazone ligand: -NH2 (1), -NHMe (2), and -NHEt (3) []. Complexes 2 and 3, bearing the -NHMe and -NHEt substituents, respectively, exhibited significantly higher cytotoxicity against human tumor cells and 3D spheroids compared to complex 1 with the -NH2 substituent []. This suggests that the nature of the N-4 substituent plays a crucial role in the anticancer activity of these complexes, possibly by influencing their cellular uptake, target affinity, or intracellular stability.

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